molecular formula C9H6Cl2N2O B7755464 2,2-dichloro-N-(2-cyanophenyl)acetamide

2,2-dichloro-N-(2-cyanophenyl)acetamide

Cat. No.: B7755464
M. Wt: 229.06 g/mol
InChI Key: QQVGMRWVKIFMLM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-cyanophenyl)acetamide is an organic compound characterized by the presence of two chlorine atoms, a cyano group, and an acetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-cyanophenyl)acetamide typically involves the reaction of 2-cyanophenylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-cyanophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base like sodium ethoxide.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups.

    Condensation Reactions: Products are often heterocyclic compounds with potential biological activity.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2,2-Dichloro-N-(2-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. The cyano group and the acetamide moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
  • 2,2-Dichloro-N-(4-isopropylphenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide

Uniqueness

2,2-Dichloro-N-(2-cyanophenyl)acetamide is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a promising candidate for various applications.

Properties

IUPAC Name

2,2-dichloro-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-8(11)9(14)13-7-4-2-1-3-6(7)5-12/h1-4,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVGMRWVKIFMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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